molecular formula C45H55N7O10 B12298935 3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate

3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate

Cat. No.: B12298935
M. Wt: 854.0 g/mol
InChI Key: BERNHFOYDVXQGI-ZXLOHXMUSA-N
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Description

3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acidAcOH; hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups . This is followed by the coupling of protected amino acids with other functional groups using coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The final product is obtained through a series of purification steps, including crystallization and hydration.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and indole groups makes it susceptible to oxidation reactions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl and indole groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole and phenyl groups allow it to bind to specific proteins and enzymes, affecting their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and peptides. . Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C45H55N7O10

Molecular Weight

854.0 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H55N7O10/c1-45(2,3)62-44(61)51-35(25-30-27-48-33-15-9-8-14-32(30)33)42(59)49-34(16-10-11-23-47-38(54)22-19-28-17-20-31(53)21-18-28)41(58)50-36(26-39(55)56)43(60)52(4)37(40(46)57)24-29-12-6-5-7-13-29/h5-9,12-15,17-22,27,34-37,48,53H,10-11,16,23-26H2,1-4H3,(H2,46,57)(H,47,54)(H,49,59)(H,50,58)(H,51,61)(H,55,56)/b22-19+/t34-,35-,36-,37-/m0/s1

InChI Key

BERNHFOYDVXQGI-ZXLOHXMUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC(=O)C=CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)N(C)C(CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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